molecular formula C12H14O3 B6155256 1-(2-methoxy-4-methylphenyl)cyclopropane-1-carboxylic acid CAS No. 1512169-29-7

1-(2-methoxy-4-methylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B6155256
CAS No.: 1512169-29-7
M. Wt: 206.2
InChI Key:
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Description

1-(2-Methoxy-4-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound features a cyclopropane ring attached to a carboxylic acid group and a substituted phenyl ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxy-4-methylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as 2-methoxy-4-methylphenylacetic acid. This can be achieved through various methods, including the use of diazo compounds and transition metal catalysts. For example, the reaction of 2-methoxy-4-methylphenylacetic acid with diazomethane in the presence of a copper catalyst can yield the desired cyclopropane derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-4-methylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Carboxylate salts or esters.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Methoxy-4-methylphenyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-4-methylphenyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

  • 1-(3-Methoxy-4-methylphenyl)cyclopropane-1-carboxylic acid
  • 1-(2-Methoxy-5-methylphenyl)cyclopropane-1-carboxylic acid

Comparison: 1-(2-Methoxy-4-methylphenyl)cyclopropane-1-carboxylic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct reactivity profiles in synthetic and biological contexts.

Properties

CAS No.

1512169-29-7

Molecular Formula

C12H14O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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